Benzo[a]pyrene-7,8-dione

Catalog No.
S560897
CAS No.
65199-11-3
M.F
C20H10O2
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[a]pyrene-7,8-dione

CAS Number

65199-11-3

Product Name

Benzo[a]pyrene-7,8-dione

IUPAC Name

benzo[a]pyrene-7,8-dione

Molecular Formula

C20H10O2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H

InChI Key

CRYMJHJFLJAFNU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2

Synonyms

7,8-Benzo[a]pyrenequinone; 7,8-Dihydrobenzo[a]pyrene-7,8-dione; Benzo[a]pyrene-7,8-quinone

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2

The exact mass of the compound Benzo[a]pyrene-7,8-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. It belongs to the ontological category of orthoquinones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) is a critical o-quinone metabolite of the ubiquitous and highly carcinogenic polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B[a]P). It is formed in vivo through the oxidation of the proximate carcinogen (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-diol), a reaction catalyzed by aldo-keto reductases (AKRs). Unlike the well-known diol-epoxide pathway that forms stable DNA adducts, the B[a]P-7,8-dione pathway contributes to B[a]P's toxicity primarily through redox cycling. This process generates reactive oxygen species (ROS), such as superoxide radicals, leading to oxidative stress and DNA damage. Its distinct formation pathway and mechanism of action make it an essential compound for researchers investigating the complete toxicological profile of B[a]P, developing specific biomarkers for PAH exposure, and studying mechanisms of oxidative DNA damage.

Substituting Benzo[a]pyrene-7,8-dione with its parent compound (B[a]P), its metabolic precursor (B[a]P-7,8-dihydrodiol), or its ultimate carcinogenic cousin (B[a]P-7,8-dihydrodiol-9,10-epoxide, BPDE) is invalid for mechanistic research. Each compound engages in distinct toxicological pathways. B[a]P requires metabolic activation, B[a]P-7,8-dihydrodiol is an intermediate that can be shunted to either the epoxide or dione pathway, and BPDE primarily acts by forming covalent DNA adducts. In contrast, B[a]P-7,8-dione's primary genotoxicity stems from its ability to redox cycle and generate ROS, causing oxidative DNA damage like 8-oxo-dG formation—a mechanism distinct from BPDE's bulky adducts. Therefore, using a substitute would fundamentally alter the experimental system, making it impossible to isolate and study the specific contributions of the o-quinone pathway to B[a]P's overall carcinogenicity.

Potent DNA Scission Activity Exceeding the Ultimate Carcinogen BPDE

In an in vitro assay using supercoiled phiX174 DNA, Benzo[a]pyrene-7,8-dione (BPQ) demonstrated significantly greater DNA strand scission capability compared to the ultimate carcinogen (+/-)-anti-BPDE. At a concentration of 10 µM in the presence of NADPH and CuCl2, BPQ caused the complete destruction of the DNA. In contrast, even at a higher concentration of 20 µM, (+/-)-anti-BPDE only induced single nicks in the DNA, establishing BPQ as a more potent chemical nuclease under these redox-cycling conditions.

Evidence DimensionDNA Strand Scission (Chemical Nuclease Activity)
Target Compound DataComplete DNA destruction at 10 µM
Comparator Or Baseline(+/-)-anti-BPDE: Only single nicks observed at 20 µM
Quantified DifferenceQualitatively far more potent; causes complete degradation vs. single nicks at a lower concentration.
ConditionsIn vitro assay with supercoiled phiX174 DNA, 1 mM NADPH, 10 µM CuCl2.

For researchers studying mechanisms of genotoxicity, this compound allows for the specific investigation of ROS-mediated DNA cleavage, a pathway distinct from and, in this context, more destructive than the adduct-forming pathway of BPDE.

Distinct DNA Reactivity Profile Compared to Precursor and Epoxide Metabolites

The reactivity of Benzo[a]pyrene-7,8-dione (BPQ) towards DNA is fundamentally different from its metabolic relatives. In direct comparison, (+/-)-anti-BPDE readily formed adducts with native and deproteinated DNA. In contrast, BPQ reacted preferentially with native calf thymus DNA (containing proteins) but showed low reactivity with deproteinated DNA. The metabolic precursor, (+/-)-B[a]P-diol, showed no covalent modification of DNA under the same conditions. This demonstrates that BPQ's interaction with DNA is context-dependent and distinct from the direct alkylating activity of BPDE.

Evidence DimensionReactivity with DNA
Target Compound DataPreferential reaction with native (protein-associated) DNA; low reactivity with deproteinated DNA.
Comparator Or Baseline(+/-)-anti-BPDE: Reacts well with both native and deproteinated DNA. (+/-)-B[a]P-diol: No covalent modification observed.
Quantified DifferenceQualitative difference in substrate preference (native vs. deproteinated DNA) and reactivity (reactive vs. non-reactive).
ConditionsIn vitro incubation with calf thymus DNA, pGEM-3 DNA, or oligonucleotides.

This specific reactivity profile is critical for researchers aiming to differentiate between damage mechanisms; BPQ is the correct tool to study protein-mediated or conformation-dependent DNA damage, unlike BPDE which acts as a more general alkylating agent.

Precursor for Unique Cellular Metabolites and DNA Adducts Not Formed by Other Pathways

In human lung cell lines (A549 and HBEC-KT), Benzo[a]pyrene-7,8-dione is a necessary precursor for a specific suite of metabolites and DNA adducts that are not generated from other B[a]P metabolites. These include conjugates with glutathione (GSH) and N-acetyl-l-cysteine (NAC), as well as specific 2'-deoxyguanosine (dGuo) and 2'-deoxyadenosine (dAde) adducts. These molecules serve as unique biomarkers for the AKR-mediated activation pathway. For instance, A549 cells predominantly produced dGuo adducts from B[a]P-7,8-dione, while HBEC-KT cells mainly formed dAde adducts, highlighting cell-type specific processing. Procuring this specific dione is the only way to generate these analytical standards or study their formation in situ.

Evidence DimensionFormation of Specific Metabolites and DNA Adducts
Target Compound DataForms GSH/NAC conjugates and unique dGuo/dAde adducts in human lung cells.
Comparator Or BaselineParent B[a]P, B[a]P-diol, and BPDE lead to different metabolic profiles and adducts (e.g., bulky N2-dG adducts from BPDE).
Quantified DifferenceGenerates a qualitatively distinct set of downstream products.
ConditionsMetabolism studies in A549 and HBEC-KT human lung cell lines.

For biomarker discovery and analytical chemistry, this compound is essential for synthesizing reference standards and for studying the specific metabolic fate and DNA adduct profile of the quinone pathway, which cannot be achieved with other B[a]P derivatives.

Mechanistic Toxicology: Isolating ROS-Mediated Genotoxicity

This compound is the specific tool required for experiments designed to isolate and quantify DNA damage (e.g., strand breaks) caused by reactive oxygen species generated via redox cycling, as opposed to damage from covalent adduction by BPDE. Its demonstrated potency as a chemical nuclease makes it the correct choice for studying the contribution of oxidative stress to B[a]P's overall carcinogenicity.

Biomarker Synthesis and Analytical Method Development

Benzo[a]pyrene-7,8-dione is the essential starting material for the chemical or enzymatic synthesis of reference standards for its unique metabolites, such as GSH/NAC conjugates and specific dione-DNA adducts. These standards are critical for developing and validating LC-MS/MS methods to detect and quantify exposure to B[a]P through the aldo-keto reductase pathway in biological samples.

Development of Selective Electrochemical Biosensors

As a distinct redox-active species, this dione is a key target analyte for the development of selective electrochemical sensors designed to monitor B[a]P metabolism. Its specific redox potential allows for electrochemical detection that can distinguish it from the parent B[a]P and other metabolites, enabling the creation of analytical tools for environmental monitoring or point-of-care diagnostics.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Other CAS

65199-11-3

Wikipedia

Benzo[a]pyrene-7,8-dione

Dates

Last modified: 04-14-2024

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